molecular formula C14H15NO2 B8541666 2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

Cat. No. B8541666
M. Wt: 229.27 g/mol
InChI Key: JRRYRDVJDMFAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-[4-(6-methylpyridin-2-yl)oxyphenyl]ethanol

InChI

InChI=1S/C14H15NO2/c1-11-3-2-4-14(15-11)17-13-7-5-12(6-8-13)9-10-16/h2-8,16H,9-10H2,1H3

InChI Key

JRRYRDVJDMFAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=C(C=C2)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 2-[(4-ethenylphenyl)oxy]-6-methylpyridine (1.23 g, 5.82 mmol) in dry THF (20 mL), was added 9-BBN (17 mL, 8.50 mmol) at 0° C. The mixture was stirred at room temperature overnight, and quenched with water (2 mL), followed by aq. NaOH (3M, 7 mL), and 30% H2O2 (7.2 mL). The reaction mixture was heated at 50° C. for 3 h. Then THF was removed under reduced pressure, and the residue was diluted with DCM. The organic layer was washed with water and brine, dried over anhydrous Na2SO4 and concentrated and purified by flash chromatography to afford the title compound (1.71 g, 7.46 mmol, 128% yield) as a colorless oil. LCMS: rt=2.07 min, [M+H+]=230
Name
2-[(4-ethenylphenyl)oxy]-6-methylpyridine
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
128%

Synthesis routes and methods II

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 4-(2-hydroxyethyl)phenol and 2-chloro-6-methylpyridine. LC-MS (ESI): m/z 230 [M+H]+; 3.08 min (ret time).
[Compound]
Name
D1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

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